molecular formula C20H20O4 B190654 Bavachin CAS No. 19879-32-4

Bavachin

Cat. No. B190654
CAS RN: 19879-32-4
M. Wt: 324.4 g/mol
InChI Key: OAUREGNZECGNQS-UHFFFAOYSA-N
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Scientific Research Applications

1. Estrogenic Activity

Bavachin, a component of Psoralea corylifolia, has been studied for its estrogenic activity. It demonstrates estrogen receptor ligand-binding activity and influences estrogen-responsive gene regulation, acting as a weak phytoestrogen (Park et al., 2012).

2. Anti-Cancer Properties

Bavachin shows potential in cancer treatment, particularly in multiple myeloma cell lines. It induces apoptosis by inhibiting nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), suggesting its usefulness as an anticancer agent (Takeda et al., 2018).

3. Anti-Inflammatory Effects

In studies involving macrophages, Bavachin has displayed significant anti-inflammatory effects. It attenuates LPS-induced inflammation and inhibits the activation of NLRP3 inflammasome, pointing towards potential in treating inflammatory and autoimmune diseases (Hung et al., 2019).

4. Immunomodulation

Bavachin exhibits immunoadjuvant activity by targeting the NFAT signaling pathway, affecting T cell activation. This suggests its potential use in immunomodulation and as an immunoadjuvant (Jin et al., 2021).

5. Anti-Diabetic Effects

Bavachin enhances insulin-dependent glucose uptake and shows therapeutic potential for type 2 diabetes. It activates insulin signaling pathways and improves glucose transport in adipocytes (Lee et al., 2016).

6. Apoptosis Induction in Cancer Cells

Bavachin can induce cell apoptosis in cancer cells, such as in human oral cancer cells. It causes inhibition of cell growth, suggesting its potential in anti-cancer drug discovery (Park et al., 2015).

7. Effect on Mitochondrial Dysfunction in Cancer

In placental choriocarcinoma cells, bavachin alters metabolic phenotypes by regulating electron transport chain complexes, indicating its potential in treating certain high-OXPHOS subtype cancers (Lee et al., 2020).

8. Anti-Neuroinflammatory Effects

Bavachin exerts anti-neuroinflammatory effects by regulating the A20 ubiquitin-editing complex, which could be significant for treating neurological disorders (Wang et al., 2021).

9. Anabolic and Anticatabolic Functions on Chondrocytes

Bavachin shows anabolic and potent anticatabolic effects on chondrocytes, potentially useful in treating articular cartilage degeneration (Lee et al., 2015).

10. Ferroptosis Induction in Osteosarcoma Cells

Bavachin induces ferroptosis, a form of regulated cell death, in osteosarcoma cells through the STAT3/P53/SLC7A11 axis, highlighting its antitumor potential (Luo et al., 2021).

Safety And Hazards

Bavachin is toxic and contains a pharmaceutically active ingredient. It is a moderate to severe irritant to the skin and eyes5.


Future Directions

Bavachin has been suggested as a potential drug for NAFLD therapy2. It has also been found to have potential estrogen supplement for estrogen replacement therapy3. Further research is needed to fully understand its therapeutic potential and safety profile.


Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to the relevant scientific literature.


properties

IUPAC Name

(2S)-7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUREGNZECGNQS-IBGZPJMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=CC2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=CC2=C(C=C1O)O[C@@H](CC2=O)C3=CC=C(C=C3)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bavachin

CAS RN

19879-32-4
Record name Bavachin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19879-32-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 19879-32-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,120
Citations
Y Luo, X Gao, L Zou, M Lei, J Feng, Z Hu - Oxidative medicine and …, 2021 - hindawi.com
… Although it is reported that bavachin has antitumour effects on several tumour cells and … be induced by bavachin in osteosarcoma (OS) cells. In this study, we found that bavachin inhibits …
Number of citations: 57 www.hindawi.com
YL Hung, SC Wang, K Suzuki, SH Fang, CS Chen… - Phytomedicine, 2019 - Elsevier
… of bavachin in human body remains unclear, it has been found that concentration of bavachin … To avoid the potential toxic effects of bavachin, the maximum concentration of bavachin …
Number of citations: 68 www.sciencedirect.com
N Qin, G Xu, Y Wang, X Zhan, Y Gao, Z Wang, S Fu… - Frontiers of …, 2021 - Springer
… This paper reports that bavachin isolated from PF enhances the specific stimuli-… of bavachin on the NLRP3 inflammasome, we next examined the dose-effect relationship of bavachin …
Number of citations: 29 link.springer.com
Y Yang, X Tang, F Hao, Z Ma, Y Wang… - Biological and …, 2018 - jstage.jst.go.jp
… Bavachin, one of flavonoids in FP, has … bavachin and the possible toxic mechanisms involved using human hepatocellular carcinoma (HepG2) cells. Our results showed that bavachin …
Number of citations: 44 www.jstage.jst.go.jp
O Ohno, T Watabe, K Nakamura… - Bioscience …, 2010 - academic.oup.com
An EtOH extract of fruits of Piper longum was found to exhibit a potent inhibitory effect against α-melanocyte-stimulating hormone (α-MSH)-induced melanin production in B16 mouse …
Number of citations: 66 academic.oup.com
H Lee, H Li, M Noh, JH Ryu - International Journal of Molecular Sciences, 2016 - mdpi.com
… effect of bavachin, we assessed the effect of bavachin on adiponectin excretion and mRNA expression during adipocyte differentiation (Figure 3D). Bavachin increased adiponectin …
Number of citations: 42 www.mdpi.com
CC Cheng, YH Chen, WL Chang, SP Yang… - European Journal of …, 2010 - Elsevier
… bavachin has any effect on IKK activities. Chondrocytes were pre-treated with bavachin for … 3E, the IL-1β-induced IKKα/β phohsphorylation was greatly reduced by bavachin treatment. …
Number of citations: 57 www.sciencedirect.com
T Takeda, M Tsubaki, Y Tomonari, K Kawashima… - Biomedicine & …, 2018 - Elsevier
… Bavachin is a phytoestrogen purified from natural herbal plants such as Psoralea corylifolia. … effect of bavachin in multiple myeloma (MM) cell lines. We found that bavachin decreased …
Number of citations: 29 www.sciencedirect.com
C Cheng, S Yu-Feng, H Yang, L Lei, C Wei-Chao… - Virus research, 2018 - Elsevier
As one of nine piscine viruses recognized by the International Office of Epizootics, spring viraemia of carp virus (SVCV) is an important pathogen bringing high mortality to cyprinids. Up …
Number of citations: 35 www.sciencedirect.com
J Park, HN Ahn, YS Song, YJ Lee… - Biomolecules & …, 2012 - ncbi.nlm.nih.gov
… bavachin, a component of Psoralea corylifolia that has been used as a traditional medicine in Asia. Bavachin … Bavachin showed ER ligand binding activity in competitive displacement of …
Number of citations: 30 www.ncbi.nlm.nih.gov

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